![molecular formula C13H20BNO3 B2472595 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 2088729-76-2](/img/structure/B2472595.png)
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
“4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray diffraction . The exact structure of “4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a high degree of purity and a density of 1.06±0.1 g/cm3 . More specific properties such as boiling point, refractive index, and others are not provided in the search results.Scientific Research Applications
Organic Synthesis
This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It’s high stability, low toxicity, and high reactivity make it a valuable component in various transformation processes .
Drug Development
In the field of drug development, boronic acid compounds like this one are often used as enzyme inhibitors or specific ligand drugs . They have potential applications in treating tumors and microbial infections .
Anticancer Drugs
Boric acid compounds can also be used in the development of anticancer drugs . They can be used to protect diols in the organic synthesis of drugs .
Fluorescent Probes
These compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them useful in various analytical applications.
Drug Carriers
Boronic ester bonds, which this compound can form, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Synthesis of Novel Copolymers
This compound can be employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Mechanism of Action
Target of Action
It is known that this compound is often used as an organic boron reagent in chemical synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
It is known to play a key role in the formation of c-c bonds, oxidation, and reduction reactions . This suggests that it may interact with its targets by facilitating these types of chemical reactions.
Biochemical Pathways
Given its role in facilitating c-c bond formation, oxidation, and reduction reactions , it can be inferred that it may affect various biochemical pathways depending on the specific reactions it is involved in.
Result of Action
Given its role in facilitating c-c bond formation, oxidation, and reduction reactions , it can be inferred that it may have various molecular and cellular effects depending on the specific reactions it is involved in.
properties
IUPAC Name |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTDVMGZTODMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
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